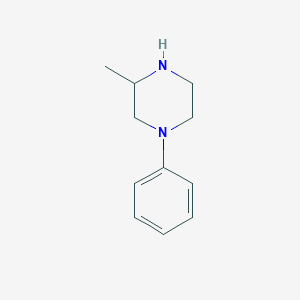

3-Methyl-1-phenylpiperazine

説明

Significance of the Piperazine (B1678402) Moiety in Active Pharmaceutical Ingredient Design and Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and highly valued scaffold in modern drug discovery. googleapis.com It is the third most common nitrogen-containing heterocyclic ring found in drugs approved by the U.S. Food and Drug Administration. semanticscholar.org The widespread use of the piperazine moiety stems from its unique and favorable physicochemical properties. These include its inherent basicity, high water solubility, and versatile chemical reactivity, which allow for straightforward structural modifications. ontosight.ai

In drug design, the piperazine ring is often incorporated into a molecule to enhance its pharmacokinetic profile, improving properties like absorption and bioavailability. googleapis.com The two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to link different pharmacophores or to orient functional groups for optimal interaction with biological targets. sigmaaldrich.com This adaptability has led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic fields, including oncology, infectious diseases, and neurology. semanticscholar.orgchemimpex.comontosight.ai

Historical Context of Phenylpiperazine Derivatives in Academic Inquiry

The academic and industrial investigation of phenylpiperazine derivatives has a rich history. Initially, these compounds were explored for their antihelmintic (anti-parasitic worm) properties. ontosight.aismolecule.com However, their potential to interact with the central nervous system quickly became a major focus of research.

A significant body of work has demonstrated the affinity of N-phenylpiperazine derivatives for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ontosight.aigoogle.com This has made them an indispensable pharmacophore in the development of agents for treating CNS disorders such as depression, anxiety, and schizophrenia. google.comontosight.ai Patent reviews show that a majority of therapeutic patents for N-phenylpiperazine compounds are for CNS-related conditions. google.com This historical focus has somewhat typecast the scaffold as a "CNS structure," a perception that modern research is actively working to broaden. google.com

Research Imperatives for this compound within Modern Scientific Paradigms

The primary research imperative for this compound is its crucial role as a key chemical intermediate in the synthesis of Mirtazapine, a tetracyclic antidepressant. semanticscholar.orggoogle.comgoogle.comsphinxsai.com Mirtazapine's unique pharmacological profile and its approval by the U.S. FDA for treating depression underscore the industrial importance of its precursors. sphinxsai.com

Consequently, a significant area of research focuses on developing efficient, high-yield, and industrially scalable methods for producing highly pure 1-Methyl-3-phenylpiperazine. google.comjustia.com Various patents and synthetic strategies have been published, exploring different chemical pathways to optimize its production and, in some cases, to achieve specific stereochemistry, as the (S)-enantiomer is used for synthesizing (S)-mirtazapine. arkat-usa.orggoogle.comgoogleapis.com

Beyond its role as a synthetic building block, this compound and its derivatives are utilized in neuroscience research. chemimpex.com These compounds serve as tools to investigate neuropharmacology and the interactions between ligands and brain receptors, particularly those within the serotonin system. chemimpex.comontosight.ai This research helps in understanding the mechanisms of neurological disorders and in the development of new therapeutic agents. chemimpex.comontosight.ai

Physicochemical Properties of 1-Methyl-3-phenylpiperazine

This interactive table summarizes the key chemical properties of the compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 5271-27-2 |

| Appearance | White to off-white crystalline powder |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 15.3 Ų |

| Heavy Atom Count | 13 |

| Data sourced from PubChem CID 2760009. nih.gov |

Table of Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWZEMBNNRUEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-78-2 | |

| Record name | 3-methyl-1-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1 Phenylpiperazine and Its Analogues

Classical and Contemporary Chemical Synthetic Pathways

The construction of the 3-Methyl-1-phenylpiperazine core can be achieved through various synthetic strategies, each with its own advantages and challenges. These methods often involve the formation of the piperazine (B1678402) ring through cyclization reactions, followed by or concurrent with functionalization at the nitrogen atoms.

Cyclization Reactions and Precursor Transformations

The formation of the piperazine ring is a key step in the synthesis of this compound. A variety of cyclization strategies have been developed, starting from readily available precursors.

One notable method involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a haloamine like 2-chloroethylamine to form an imine tautomer. This intermediate can then undergo cyclization with a substituted alkyl haloamine, for instance, 1-chloro-N-methylmethanamine, to yield a tetrahydropyrazine derivative. Subsequent reduction of this intermediate furnishes the desired piperazine. nih.govnih.gov

Another approach begins with the cyclization of an appropriately substituted aniline derivative with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. frontiersin.org This method provides a direct route to the N-phenylpiperazine core.

Furthermore, the piperazine scaffold can be constructed from amino acid precursors. This typically involves the formation of a diketopiperazine intermediate, which is then reduced to the corresponding piperazine. nih.gov

| Starting Materials | Key Intermediates | Final Product | Reference |

| Benzaldehyde, 2-chloroethylamine, 1-chloro-N-methylmethanamine | Imine tautomer, Tetrahydropyrazine derivative | N-methyl-3-phenylpiperazine | nih.govnih.gov |

| Substituted aniline, bis(2-chloroethyl)amine hydrochloride | N-phenylpiperazine | Phenylpiperazine derivative | frontiersin.org |

| Amino acids | Diketopiperazine | Piperazine derivative | nih.gov |

N-Alkylation Strategies and Regioselectivity Considerations

Functionalization of the piperazine nitrogen atoms is a critical aspect of synthesizing analogues of this compound. Key N-alkylation strategies include nucleophilic substitution, reductive amination, and the reduction of carboxamides. umich.edu

Regioselectivity, the ability to selectively alkylate one nitrogen atom over the other, is a significant challenge in piperazine chemistry. To address this, protecting group strategies are often employed. One nitrogen can be temporarily blocked with a protecting group, such as a benzyl or a tert-butoxycarbonyl (Boc) group, to direct the alkylation to the other nitrogen. tudelft.nl The protecting group can then be removed in a subsequent step. For instance, N-alkylation of N-Acetylpiperazine followed by hydrolysis of the acetyl group provides a simple route to N-alkylpiperazines. mdpi.com

| Alkylation Method | Description | Regioselectivity Control | Reference |

| Nucleophilic Substitution | Reaction of the piperazine nitrogen with an alkyl halide. | Use of protecting groups (e.g., Benzyl, Boc). | umich.edutudelft.nl |

| Reductive Amination | Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. | Can be directed by the choice of starting materials. | umich.edumdpi.com |

| Reduction of Carboxamides | Reduction of an N-acylpiperazine to the corresponding N-alkylpiperazine. | The acyl group acts as a precursor to the alkyl group. | umich.edu |

Reductive Processes in Piperazine Ring Formation

Reductive processes are fundamental to many synthetic routes for this compound, often employed to convert cyclic amide or oxo- precursors to the final piperazine ring.

A common strategy involves the reduction of a piperazin-2-one intermediate. Powerful reducing agents like lithium aluminium hydride (LiAlH₄) are frequently used for this transformation. researchgate.netgoogle.com For example, 1-methyl-2-oxo-3-phenylpiperazine can be effectively reduced to 1-methyl-3-phenylpiperazine using LiAlH₄ in a suitable solvent like tetrahydrofuran. researchgate.net Sodium borohydride has also been utilized in the final reduction step of a multi-component synthesis. nih.govnih.gov

Catalytic hydrogenation is another important reductive method, often used for the removal of protecting groups, such as a benzyl group, from one of the nitrogen atoms. tudelft.nlnih.gov Additionally, a novel approach involves the catalytic reductive cyclization of dioximes to stereoselectively form substituted piperazines. rsc.orgresearchgate.net

| Reductive Process | Reagent/Catalyst | Application | Reference |

| Hydride Reduction | Lithium aluminium hydride (LiAlH₄) | Reduction of piperazin-2-one precursors. | researchgate.netgoogle.com |

| Hydride Reduction | Sodium borohydride (NaBH₄) | Reduction of tetrahydropyrazine intermediates. | nih.govnih.gov |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Deprotection of N-benzyl groups. | tudelft.nlnih.gov |

| Reductive Cyclization | Catalytic hydrogenation | Formation of piperazine ring from dioximes. | rsc.orgresearchgate.net |

Multi-Step Synthesis with Intermediate Characterization

The synthesis of this compound often proceeds through a multi-step sequence involving the formation and isolation of key intermediates. A well-documented route starts from 2-phenylpiperazine, which can be prepared by the reduction of 3-oxo-2-phenylpiperazine. arkat-usa.org

To achieve selective methylation at the N1 position, the N4 nitrogen is often protected, for example, with a benzyl group to form 4-benzyl-2-oxo-3-phenylpiperazine. arkat-usa.org This intermediate can then be methylated at the N1 position to yield 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. tudelft.nl Subsequent reduction of the oxo group with a reducing agent like LiAlH₄ affords 4-benzyl-1-methyl-3-phenylpiperazine. nih.gov The final step involves the deprotection of the N4-benzyl group via catalytic hydrogenation to yield the target molecule, 1-methyl-3-phenylpiperazine. researchgate.netnih.gov

The characterization of these intermediates is crucial for confirming the success of each synthetic step. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the structure of these compounds. For example, the 1H NMR spectrum of 1-methyl-2-oxo-3-phenylpiperazine shows a characteristic singlet for the methyl group protons and multiplets for the phenyl and piperazine ring protons. researchgate.net Similarly, the 1H NMR spectrum of 4-benzyl-1-methyl-3-phenylpiperazine exhibits signals corresponding to the protons of the methyl, benzyl, and phenylpiperazine moieties. researchgate.net

Table of Key Intermediates and their Characterization:

| Intermediate | Synthetic Step | Characterization Data (¹H NMR, CDCl₃, δ ppm) | Reference |

| 1-Methyl-2-oxo-3-phenylpiperazine | Methylation of 2-oxo-3-phenylpiperazine | 1.99 (bs, 1H), 3.04 (s, 3H), 3.05–3.19 (m, 2H), 3.31–3.56 (m, 2H), 4.58 (s, 1H), 7.27–7.43 (m, 5H) | researchgate.net |

| 4-Benzyl-1-methyl-3-phenylpiperazine | Reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine | 2.08–2.24 (m, 3H), 2.27 (s, 3H), 2.73–2.88 (m, 4H), 3.39–3.44 (m, 1H), 3.79–3.83 (m, 1H), 7.17–7.50 (m, 10H) | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Phenylpiperazine Derivatives

The synthesis of enantiomerically pure phenylpiperazine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral compound.

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic phenylpiperazine derivatives. umich.edu In one study, the enzymatic resolution of a racemic 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one was achieved using lipases from Candida antarctica B (CAL-B) and Candida rugosa (CRL). umich.edu This process yielded enantiomerically pure compounds with high enantiomeric excess under mild reaction conditions. umich.edu The study demonstrated that the S-(-) alcohol enantiomer exhibited greater antitumor activity, highlighting the importance of stereoselective synthesis in drug discovery. umich.edu

Table of Enzymes Used in the Resolution of Phenylpiperazine Derivatives:

| Enzyme | Source | Application | Reference |

| Candida antarctica Lipase B (CAL-B) | Candida antarctica | Kinetic resolution of a racemic phenylpiperazine derivative. | umich.edu |

| Candida rugosa Lipase (CRL) | Candida rugosa | Kinetic resolution of a racemic phenylpiperazine derivative. | umich.edu |

Chiral Auxiliary and Asymmetric Catalysis Methodologies

The generation of enantiomerically pure piperazine derivatives is of significant interest. While literature specifically detailing the asymmetric synthesis of this compound is specialized, methodologies developed for closely related chiral piperazines and other nitrogen-containing heterocycles provide a framework for achieving stereoselectivity.

One effective strategy involves the use of a chiral pool, starting from readily available enantiopure precursors. For instance, the synthesis of chiral methyl-substituted aryl piperazinium compounds has been achieved starting from pure enantiomers of chiral alkylpiperazines. nih.govnih.gov This approach leverages a pre-existing stereocenter to build the desired chiral molecule. A patent describes a stereoselective synthesis pathway for (S)-1-methyl-3-phenylpiperazine, highlighting the industrial relevance of accessing specific stereoisomers. google.com

Catalytic asymmetric synthesis offers a more direct route. An advanced method for synthesizing enantioenriched α-tertiary and α-secondary piperazin-2-ones involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edu These chiral piperazin-2-one intermediates can then be reduced to the corresponding chiral piperazines. caltech.edu This catalytic system provides access to highly enantioenriched tertiary piperazines, a class of compounds that are otherwise difficult to prepare. caltech.edu

Furthermore, developments in the synthesis of analogous heterocyclic systems, such as piperidines, showcase powerful catalytic methods. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgnih.gov A subsequent reduction step furnishes enantioenriched 3-piperidines. organic-chemistry.orgnih.gov Such catalytic carbometalation strategies represent a state-of-the-art approach to creating chiral nitrogen heterocycles from simple starting materials. nih.gov

Optimization of Reaction Conditions and Yield for Research-Scale and Preparative Synthesis

Multiple synthetic routes to this compound have been developed and optimized to improve yields and facilitate scalability. A prominent strategy involves the use of lactam intermediates, specifically 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. researchgate.net In one variation of this method, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is synthesized and then reduced with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). google.com The final step is the deprotection of the benzyl group via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in acetic acid under hydrogen pressure (80–100 psi) to yield the final product. google.com

Another industrially relevant method involves the cyclization of novel intermediate compounds. For example, (±)-3-phenyl-1-methylpiperazine can be obtained from the cyclization of a precursor containing a suitable leaving group in the presence of a reducing agent, such as a borane complex. justia.com

A novel, simplified approach begins with benzaldehyde, which is condensed with 2-chloroethylamine to form an imine tautomer. sphinxsai.com This intermediate is then cyclized with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine derivative, which is subsequently reduced with sodium borohydride (NaBH4) to give N-methyl-3-phenyl piperazine. sphinxsai.com This method avoids more hazardous reagents. sphinxsai.com

The table below summarizes various synthetic strategies and their key parameters.

| Starting Material | Key Intermediates | Key Reagents & Conditions | Overall Yield |

|---|---|---|---|

| 2-Phenylpiperazine derivatives | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | 1. Methylation (e.g., Methyl iodide, NaH) 2. Reduction (LiAlH4, THF, reflux) 3. Deprotection (H2, Pd/C, Acetic Acid, 80-100 psi) | Good researchgate.net |

| Benzaldehyde | (2-chloro-N-[(1E)-phenylmethylene]ethanamine); 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine | 1. Condensation (2-chloroethylamine) 2. Cyclization (1-chloro-N-methylmethanamine) 3. Reduction (NaBH4) | Not specified |

| N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine | N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine | 1. Chlorination 2. Cyclization with Ammonia | Not specified |

| 1-Benzyl-2-phenyl-piperazine | 1-Benzyl-4-methyl-2-phenyl piperazine | 1. Methylation (Formic acid, Formaldehyde) 2. Debenzylation (H2, Pd/C, Acetic Acid, 3.5-4.0 kg/cm²) | Not specified |

Green Chemistry Principles and Sustainable Synthetic Routes

Efforts to develop more sustainable synthetic routes for this compound and related compounds align with the principles of green chemistry, focusing on reducing hazardous waste and improving energy efficiency.

A key area of improvement is the choice of reducing agents. The use of lithium aluminium hydride (LiAlH4) is common and effective but poses safety and environmental challenges due to its high reactivity with water. A greener alternative is sodium borohydride (NaBH4), which is a milder and safer reducing agent. One novel synthesis for N-methyl-3-phenyl piperazine explicitly utilizes NaBH4 for the final reduction step, avoiding the use of LiAlH4 and catalytic hydrogenation, which can involve heavy metal catalysts. sphinxsai.com Similarly, methods employing borane complexes, which can be generated in situ from sodium borohydride, represent a more sustainable approach to the reductive cyclization step in certain synthetic pathways. justia.com

The application of modern energy sources can also enhance the sustainability of synthesis. Methodologies such as microwave-assisted and ultrasound-assisted synthesis are known to significantly shorten reaction times, reduce energy consumption, and often lead to higher yields with fewer byproducts. mdpi.com While specific applications to this compound are not widely documented, these techniques have been successfully used for synthesizing other phenylpiperazine and triazine derivatives, demonstrating their potential applicability. mdpi.com For instance, ultrasound-assisted synthesis of 1,3,5-triazine derivatives in water has been shown to be significantly greener than classical methods. mdpi.com

Solvent choice is another critical aspect of green chemistry. Traditional syntheses may use chlorinated solvents or large volumes of organic solvents. Developing routes that use safer solvents like ethanol, or even water, can drastically reduce the environmental impact of the process.

Analytical Techniques for the Characterization and Quantification of 3 Methyl 1 Phenylpiperazine in Research Contexts

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

For 3-Methyl-1-phenylpiperazine, ¹³C NMR spectroscopy offers a clear picture of the carbon skeleton. In a study utilizing a 300 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the carbon signals for 1-Methyl-3-phenylpiperazine were identified at specific chemical shifts (δ), measured in parts per million (ppm). researchgate.net These shifts correspond to the distinct carbon atoms within the phenyl ring, the piperazine (B1678402) ring, and the methyl group.

Table 1: ¹³C NMR Chemical Shifts for 1-Methyl-3-phenylpiperazine

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 46.6, 46.7 | Piperazine Ring Carbons |

| 55.6 | Piperazine Ring Carbon |

| 60.8 | Piperazine Ring Carbon |

| 63.7 | Piperazine Ring Carbon |

| 127.3 | Phenyl Ring Carbon (CH) |

| 127.9 | Phenyl Ring Carbon (CH) |

| 128.8 | Phenyl Ring Carbon (CH) |

| 142.9 | Phenyl Ring Carbon (Quaternary) |

Data sourced from a study on the synthesis of phenylpiperazine derivatives. researchgate.net

¹H NMR spectroscopy complements this data by providing information about the hydrogen atoms. Expected signals would include multiplets for the aromatic protons on the phenyl ring, distinct signals for the diastereotopic protons of the piperazine ring, and a singlet for the N-methyl group protons.

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features.

While a complete spectrum is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of similar phenylpiperazine compounds. researchgate.netscispace.comnih.gov These include stretching vibrations for aromatic and aliphatic C-H bonds, C-N bonds of the tertiary amines, and C-C bonds within the aromatic ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2800 | C-H Stretch | Piperazine Ring & Methyl Group |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-N Stretch | Aryl-Amine & Aliphatic Amine |

Ranges are based on typical values for phenylpiperazine derivatives. researchgate.netscispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Using Electrospray Ionization (ESI), a soft ionization technique, 1-Methyl-3-phenylpiperazine is typically observed as a protonated molecule ([M+H]⁺). researchgate.net Given its molecular weight of 176.26 g/mol , the expected m/z value for the protonated molecule is approximately 177.0. researchgate.net

Under the higher energy conditions of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the molecule undergoes characteristic fragmentation. Analysis of the resulting mass spectrum reveals key structural fragments.

Table 3: Major Mass Fragments of 1-Methyl-3-phenylpiperazine from GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Probable Fragment Identity |

|---|---|---|

| 58 | Top Peak | [C₃H₈N]⁺ - Fragment containing the N-methylated part of the piperazine ring |

| 104 | 2nd Highest | [C₇H₈N]⁺ or [C₈H₈]⁺ - Phenyl-containing fragment |

| 42 | 3rd Highest | [C₂H₄N]⁺ or [C₃H₆]⁺ - Fragment from piperazine ring cleavage |

Data obtained from the NIST Mass Spectrometry Data Center. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. In synthetic chemistry, it is frequently used to monitor the progress of a reaction and confirm its completion.

A common method involves reversed-phase chromatography. For instance, analytical HPLC can be performed using a Hypersil ODS Rx-C18 column with detection at 210 nm. researchgate.net This setup allows for the separation of the target compound from starting materials and byproducts. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound in a sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a highly effective method for the analysis of thermally stable and volatile compounds, including many piperazine derivatives. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The components are then separated as they travel through a capillary column, often one with a nonpolar stationary phase like 5% phenyl/95% methylpolysiloxane. The temperature of the column is gradually increased (a temperature ramp) to ensure efficient separation. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the fragmentation pattern to spectral libraries. nih.gov This technique is invaluable for both qualitative identification and quantitative analysis in research contexts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool in the synthetic organic chemist's arsenal (B13267) for the real-time monitoring of chemical reactions and for the preliminary assessment of product purity. Its application in the context of this compound synthesis allows for the qualitative tracking of the consumption of starting materials and the formation of the desired product.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

In a typical synthesis of this compound, a researcher would spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate solvent system. The choice of the mobile phase is critical for achieving good separation. For piperazine derivatives, which are basic, a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine) is often employed to achieve optimal Rf values, typically between 0.2 and 0.8. The inclusion of a small amount of a basic modifier like triethylamine (B128534) can help to reduce the "streaking" of basic compounds on the silica gel plate.

After development, the spots are visualized, commonly under UV light at 254 nm, as the phenyl group in this compound allows for UV absorption. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. By comparing the Rf value of the product spot to that of a known standard of this compound, a preliminary identification can be made. Furthermore, the presence of multiple spots in the product lane can indicate the formation of byproducts or the presence of unreacted starting materials, signaling the need for further purification.

While TLC is primarily a qualitative technique, it can provide semi-quantitative information by comparing the size and intensity of the spots. For more precise quantification, High-Performance Thin-Layer Chromatography (HPTLC), which utilizes more sophisticated instrumentation for sample application, plate development, and densitometric scanning, can be employed.

Development of Advanced Analytical Methods for Derivative Studies and Complex Matrices

The study of this compound and its derivatives, particularly in complex biological and forensic matrices, necessitates the development of more sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern analytical techniques for the definitive identification and quantification of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound and its analogues, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a unique fingerprint that allows for its unambiguous identification. In the case of piperazine derivatives, derivatization, such as acylation or silylation, is sometimes employed to improve their chromatographic behavior and to enhance their mass spectral fragmentation patterns, aiding in structural elucidation. For instance, a study on the analysis of piperazine designer drugs utilized a combined silylation and acylation derivatization procedure for the separation and identification of active components in mixtures using GC-MS.

Validated GC-MS methods have been developed for the simultaneous quantification of various piperazine derivatives in matrices such as plasma, urine, and cell culture medium. scholars.direct These methods demonstrate good linearity, with limits of detection (LOD) and quantification (LOQ) in the low µg/mL to ng/mL range, making them suitable for pharmacokinetic and toxicological studies. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC analysis. In LC-MS, the separation is achieved by liquid chromatography, and the detection is performed by a mass spectrometer.

For the analysis of this compound and its derivatives, reverse-phase liquid chromatography is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve the ionization efficiency in the mass spectrometer.

LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This allows for the accurate quantification of the target compound even in the presence of complex matrix interferences. Studies have described the development and validation of LC-MS methods for the detection and quantification of various piperazine derivatives in biological samples, which is crucial for understanding their metabolism and potential for misuse. nih.gov

The table below summarizes typical parameters for advanced analytical methods used for piperazine derivatives.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Mode | Typical Application |

|---|---|---|---|---|

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Electron Ionization (EI) | Identification and quantification in seized drug samples |

| LC-MS/MS | C18 Reverse-Phase | Acetonitrile/Water with Formic Acid | Electrospray Ionization (ESI) in MRM mode | Quantification in biological matrices (urine, plasma) |

Utilization as an Analytical Standard in Chromatographic Applications

In any quantitative analytical method, the availability of a pure and well-characterized analytical standard is of paramount importance. This compound, in its pure form, serves as a reference material for the development, validation, and routine application of chromatographic methods.

As an analytical standard, it is used to:

Confirm the identity of the compound in unknown samples by comparing retention times in chromatography and mass spectra.

Calibrate the analytical instrument to establish a relationship between the instrument response and the concentration of the analyte. This is achieved by preparing a series of calibration standards of known concentrations and generating a calibration curve.

Determine the concentration of the compound in test samples by interpolating the instrument response for the sample on the calibration curve.

Assess the performance of the analytical method through validation studies, including the determination of parameters such as linearity, accuracy, precision, and limits of detection and quantification.

The purity of the analytical standard is critical, as any impurities can lead to inaccurate quantification. Therefore, analytical standards of this compound are typically supplied with a certificate of analysis that specifies their purity, often determined by a combination of techniques such as HPLC, GC, NMR spectroscopy, and mass spectrometry.

In research and forensic laboratories, stock solutions of this compound are prepared from the pure standard and are used to prepare working solutions for daily analysis. The stability of these solutions is also an important consideration and is often evaluated as part of the method validation process. The availability of reliable analytical standards is a prerequisite for obtaining accurate and reproducible data in any study involving the quantification of this compound.

Pharmacological and Biological Research Investigations of 3 Methyl 1 Phenylpiperazine and Its Derivatives

Ligand-Receptor Interaction Studies in Vitro

The arylpiperazine scaffold is a well-established structural motif in the design of ligands for G protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors nih.govresearchgate.net. The specific interactions of 3-Methyl-1-phenylpiperazine derivatives have been a subject of investigation to understand their pharmacological profiles.

Phenylpiperazine derivatives have been extensively studied as ligands for D2-like dopamine receptors (D2, D3, and D4), which are critical targets for central nervous system disorders . Research has focused on developing subtype-selective ligands to achieve more targeted therapeutic effects.

N-phenylpiperazine analogs can exhibit high selectivity for the D3 receptor subtype over the D2 subtype, a significant finding given the high degree of amino acid homology between them nih.gov. For instance, certain substituted N-phenylpiperazine benzamide analogs have demonstrated high affinity for the human D3 receptor, with some compounds showing over 150-fold selectivity against the D2 receptor nih.gov. One such derivative, LS-3-134, binds to the human D3 receptor with a high affinity (Ki = 0.17 nM) nih.gov. Another analog, compound 6a, also showed high-affinity binding at the D3 receptor (0.2 nM) while having low affinity for D1, D2, and D4 receptors (>1500 nM) nih.gov.

Studies have also successfully developed phenylpiperazine derivatives that preferentially interact with D2 and D4 receptors by modifying spacer elements and linked moieties nih.gov. These investigations utilize radioligand displacement experiments and molecular docking to elucidate the specific interactions responsible for subtype selectivity nih.gov. The crystal structures of D2, D3, and D4 receptors have been instrumental in identifying new mechanisms of ligand-receptor interaction frontiersin.org.

Table 1: Dopamine Receptor Binding Affinity for select Phenylpiperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| LS-3-134 | D3 | 0.17 nM nih.gov |

| Compound 6a | D3 | 0.2 nM nih.gov |

| Compound 6a | D2 | >1500 nM nih.gov |

This table presents data for specific derivatives as described in the cited literature.

The phenylpiperazine structure is a key pharmacophore for serotonin (5-HT) receptor ligands nih.gov. Investigations into a series of phenylpiperazines have revealed high, nanomolar affinities for 5-HT1 sites nih.gov. For example, 1-(2-Methoxyphenyl)piperazine (2-MPP) was found to have a Ki value of 35 nM for 5-HT1 sites, comparable to the known 5-HT agonist TFMPP (Ki = 20 nM) nih.gov. Notably, 2-MPP displayed a 100-fold selectivity for 5-HT1 sites over 5-HT2 sites nih.gov.

Other derivatives, such as mepiprazole, act as 5-HT2A receptor antagonists drugbank.com. The modulation of various serotonin receptor subtypes, including 5-HT1A and 5-HT2A, is a recognized strategy for addressing central nervous system disorders nih.gov. Phenylpiperazine derivatives are often explored as multi-target agents, interacting with both serotonin and adrenergic receptors nih.gov.

Table 2: Serotonin Receptor Binding Affinity for Phenylpiperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (5-HT1 vs 5-HT2) |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine (2-MPP) | 5-HT1 | 35 nM nih.gov | 100-fold nih.gov |

This table presents data for specific derivatives as described in the cited literature.

Phenylpiperazine derivatives have been identified as ligands for alpha-1 (α1) adrenergic receptors, which play a role in regulating smooth muscle contraction and blood pressure researchgate.netgoogle.com. Mutagenesis studies indicate that the protonated nitrogen of a phenylpiperazine derivative forms a crucial ionic interaction with an aspartate residue in the receptor google.com.

Research has identified N-phenylpiperazine derivatives that act as antagonists at α1A and α1D adrenoceptors google.com. Some phenylpiperazine-hydantoin derivatives have shown high affinity (Ki < 100 nM) for α-adrenergic receptors, with compound 14 in one study being the most active with a Ki of 11.9 nM nih.gov. Functional assays confirmed that several of these high-affinity compounds act as antagonists towards α1A, α1B, and α1D subtypes nih.gov. Furthermore, off-target binding evaluations of dopamine D3-selective phenylpiperazines have revealed significant affinity for several alpha-adrenergic receptor subtypes, including α1A (9.8 nM) nih.gov.

Table 3: Alpha-Adrenergic Receptor Binding Affinity for Phenylpiperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Compound 14 (phenylpiperazine-hydantoin) | α-Adrenergic (general) | 11.9 nM nih.gov |

| Compound 6a (N-phenylpiperazine analog) | α1A | 9.8 nM nih.gov |

This table presents data for specific derivatives as described in the cited literature.

Recent studies have investigated the interaction of phenylpiperazine derivatives with sigma receptors (σ1 and σ2). Computational and in vitro studies have identified piperazine-based compounds with high affinity for the σ1 receptor nih.gov. Docking studies suggest that these ligands anchor strongly within the σ1 receptor binding site through interactions like a salt bridge with residue Glu172 nih.gov.

In one study, a series of piperidine/piperazine-based compounds were evaluated, with some showing potent binding to the σ1 receptor. Compound 1, a piperazine (B1678402) derivative, exhibited a high affinity for the σ1 receptor with a Ki of 3.2 nM and a 33-fold selectivity over the σ2 receptor nih.gov. Another compound, Compound 3, also showed potent σ1 binding with a Ki of 8.9 nM nih.gov. These findings highlight the potential of the phenylpiperazine scaffold in developing selective sigma receptor ligands nih.govpolimi.it.

Table 4: Sigma Receptor Binding Affinity for Phenylpiperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ2R/σ1R) |

|---|---|---|---|

| Compound 1 | σ1 | 3.2 nM nih.gov | 33 nih.gov |

| Compound 3 | σ1 | 8.9 nM nih.gov | 26 nih.gov |

This table presents data for specific derivatives as described in the cited literature.

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, the modulatory effects of phenylpiperazine derivatives on enzyme activity have also been an area of research.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes researchgate.netnih.gov. The inhibition of this enzyme prevents the degradation of incretin hormones, which play a role in glucose homeostasis nih.gov. The piperazine heterocycle is a known structural feature in the design of DPP-4 inhibitors researchgate.net. Structure-activity relationship (SAR) studies on piperazine-based screening leads have resulted in the discovery of potent and selective DPP-4 inhibitors researchgate.net. For example, the incorporation of a fluorophenyl β-amino amide moiety into a piperazine lead resulted in compounds with nanomolar inhibitory concentrations, such as a derivative with an IC50 of 19 nM and over 4000-fold selectivity over related peptidases researchgate.net. While the broader piperazine class is integral to DPP-4 inhibitor design, specific studies focusing solely on this compound were not detailed in the provided context.

Table 5: Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| 1-(2-Methoxyphenyl)piperazine | 2-MPP |

| 1-[3-(trifluoromethyl)phenyl]piperazine | TFMPP |

| Mepiprazole | |

| Haloperidol | |

| LS-3-134 | |

| Compound 6a | |

| Compound 14 (phenylpiperazine-hydantoin) | |

| Compound 1 (piperazine derivative) |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of piperazine have been investigated for their potential to inhibit cholinesterases, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions like Alzheimer's disease.

Research into various piperazine derivatives has demonstrated a range of inhibitory activities. For instance, a series of synthesized piperazine derivatives showed half-maximal inhibitory concentrations (IC50) ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. In another study, new thiazole-piperazine derivatives were synthesized and evaluated. Among these, compound 5o was identified as a particularly potent inhibitor of AChE, with an IC50 value of 0.011 µM, which was more potent than the standard drug donepezil (IC50 = 0.054 µM). Other compounds in the same series, 5n and 5p , also showed significant AChE inhibition at a concentration of 0.1 µM, with inhibition rates of 96.44% and 89.70%, respectively. These compounds, however, did not exhibit significant inhibitory activity against BChE.

Further studies on different series, such as 2-benzoylhydrazine-1-carboxamides, have shown dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. These findings underscore the potential of the piperazine scaffold in designing effective cholinesterase inhibitors.

Table 1: AChE and BChE Inhibitory Activity of Selected Piperazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | % Inhibition (at 0.1 µM) | Reference |

|---|---|---|---|---|

| Piperazine Derivatives | AChE | 4.59 - 6.48 | - | |

| Piperazine Derivatives | BChE | 4.85 - 8.35 | - | |

| 5o (thiazole-piperazine) | AChE | 0.011 | 99.83% | |

| 5n (thiazole-piperazine) | AChE | - | 96.44% | |

| 5p (thiazole-piperazine) | AChE | - | 89.70% | |

| Donepezil (Standard) | AChE | 0.054 | - |

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. Piperazine derivatives have been explored as potential inhibitors of this enzyme.

Studies on various series of piperazine-containing compounds have shown promising results. For example, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated noncompetitive inhibition of yeast α-glucosidase. The inhibitory activity was found to be dependent on halogen substitutions on the benzene ring and the length of oxoalkyl groups. In a different study, a 3-methylphenyl derivative (6i ) was identified as the most potent compound against α-glucosidase when compared to the standard drug acarbose.

More recent research on phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, designed by combining active pharmacophores, yielded potent inhibitors. The majority of these compounds displayed high inhibition, with IC50 values ranging from 45.26 µM to 491.68 µM, significantly more potent than acarbose (IC50 = 750.1 µM). Compounds 11j and 11i were the most active in this series, with IC50 values of 45.26 µM and 46.25 µM, respectively.

Table 2: α-Glucosidase Inhibitory Activity of Selected Derivatives

| Compound Series/Derivative | IC50 (µM) | Notes | Reference |

|---|---|---|---|

| 6i (3-methylphenyl derivative) | More potent than acarbose | Most potent in its series | |

| 11j (Phthalimide-triazole hybrid) | 45.26 ± 0.03 | Most potent in its series | |

| 11i (Phthalimide-triazole hybrid) | 46.25 ± 0.89 | Second most potent in its series | |

| Acarbose (Standard) | 750.1 ± 0.23 | - |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overactivity is linked to uncontrolled cell proliferation in various cancers. Consequently, CDK2 has become an important target for the development of anticancer therapies.

A hybridization strategy combining benzofuran and piperazine moieties has led to the development of novel series of potent CDK2 inhibitors. In one study, several compounds showed potent inhibitory activity compared to the reference standard, staurosporine (IC50 = 56.76 nM). Notably, the 4-Cl-3-CF3-phenyl derivative 11d and the pyridyl derivative 11e showed potent inhibition with IC50 values of 41.70 nM and 46.88 nM, respectively. Another compound, 9h , also exhibited strong activity with an IC50 of 40.91 nM. The p-methoxyphenyl derivative 13c was also slightly more potent than the standard, with an IC50 of 52.63 nM. These compounds demonstrated selectivity towards cancerous cells over normal human lung fibroblasts, indicating a tolerable safety profile.

Table 3: CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives

| Compound | Substitution | IC50 (nM) | Reference |

|---|---|---|---|

| 9h | - | 40.91 | |

| 11d | 4-Cl-3-CF3-phenyl semicarbazide | 41.70 | |

| 11e | Pyridyl semicarbazide | 46.88 | |

| 13c | p-methoxyphenyl acylhydrazone | 52.63 | |

| Staurosporine (Standard) | - | 56.76 |

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Activity

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, particularly in fixing single-strand breaks. Inhibiting PARP-1 is a validated strategy for treating certain cancers, especially those with deficiencies in other DNA repair pathways.

In the search for new PARP-1 inhibitors, novel piperidine-based benzamide derivatives were designed and synthesized. While these are piperidine-based, the research provides insight into related heterocyclic scaffolds. Two compounds, 6a and 15d , demonstrated excellent inhibitory activity against the PARP-1 enzyme, with IC50 values of 8.33 nM and 12.02 nM, respectively. These compounds also showed potent antiproliferative effects against MDA-MB-436 cancer cells. Another study focused on apigenin–piperazine hybrids, where compound 15l showed a potent chemotherapy-sensitizing effect and selective cytotoxicity toward SK-OV-3 cells through PARP-1 inhibition.

Table 4: PARP-1 Inhibitory Activity of Piperidine/Piperazine Derivatives

| Compound | Scaffold Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 6a | Piperidine-based benzamide | PARP-1 | 8.33 | |

| 15d | Piperidine-based benzamide | PARP-1 | 12.02 | |

| 15l | Apigenin-piperazine hybrid | PARP-1 | Potent inhibitor |

Fatty Acid Synthesis (FAS-II) Enzyme Inhibition

The bacterial fatty acid biosynthesis pathway (FAS-II) is distinct from the FAS-I pathway in mammals, making it an attractive target for developing new antimicrobial drugs. A key enzyme in this pathway, particularly in Mycobacterium tuberculosis (MTB), is the enoyl-acyl carrier protein reductase (InhA).

A series of piperazine derivatives have been synthesized and screened as inhibitors of the InhA enzyme. One study performed a Structure-Activity Relationship (SAR) evaluation and identified compound 26 as exhibiting moderate antimycobacterial activity through InhA inhibition. This highlights the potential of the piperazine scaffold in the design of novel agents targeting the FAS-II system to combat infections like tuberculosis.

Lipoxygenase (LOX) Inhibitory Studies

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from fatty acids. Inhibition of LOX is a therapeutic strategy for managing inflammatory diseases.

Derivatives of pyrimido[4,5-b]benzothiazines containing N-methyl piperazine and N-phenyl piperazine moieties have been studied for their LOX inhibitory activity. The study found that compounds with an N-methyl piperazine group (1e and 2e ) had the lowest IC50 values, indicating higher potency. This was hypothesized to be due to hydrogen bond formation between the protonated tertiary amine of the piperazine and the enzyme's active site. Increasing the steric hindrance by replacing the N-methyl group with an N-ethyl or a bulkier N-phenyl group led to a significant decrease in inhibitory activity. For example, the N-phenyl piperazine analog 2g had a much higher IC50 value of 182 µM.

Table 5: 15-Lipoxygenase Inhibitory Activity of Pyrimido[4,5-b]benzothiazine Derivatives

| Compound | Piperazine Moiety | IC50 (µM) | Reference |

|---|---|---|---|

| 1e | N-methyl piperazine | Potent inhibitor | |

| 2e | N-methyl piperazine | Potent inhibitor | |

| 2g | N-phenyl piperazine | 182 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Across the various biological targets investigated for this compound and its derivatives, several key SAR insights have been established.

For CDK2 Inhibition: In the benzofuran-piperazine series, the tail part of the molecule, which anchors to the kinase domain, is critical. Semicarbazide derivatives bearing specific phenyl substitutions, such as 4-Cl-3-CF3-phenyl (11d ) and pyridyl (11e ), showed enhanced potency compared to the reference standard. This suggests that electronic and steric properties of the substituent on the terminal phenyl ring significantly influence binding and inhibitory activity.

For α-Glucosidase Inhibition: In a series of phthalimide-triazole hybrids, substitutions on the terminal N-phenylacetamide ring played a key role. Electron-donating groups, particularly a methyl group at the para-position (11j ), resulted in the most potent inhibition. In contrast, adding a methyl group to the ortho-position of a 4-nitrophenyl group transformed an inactive compound into a potent one (11l ), indicating that positional isomers can dramatically alter activity.

For Lipoxygenase Inhibition: SAR studies of pyrimido[4,5-b]benzothiazine derivatives revealed the importance of the piperazine substituent. A smaller N-alkyl group like methyl (1e , 2e ) was optimal for activity, likely due to favorable protonation and interaction with the enzyme's active site. Increasing the bulk of this substituent (e.g., to N-ethyl or N-phenyl) resulted in a marked decrease in inhibitory potency, highlighting a steric limitation within the binding pocket.

General Observations: The piperazine ring often serves as a versatile scaffold, and its substitution patterns are a key determinant of biological activity. For intestinal permeation enhancement, aliphatic substitutions on the phenyl ring of 1-phenylpiperazine resulted in comparable efficacy and lower toxicity, whereas hydroxyl or primary amine substitutions increased toxicity. This demonstrates that modifications to the core phenylpiperazine structure must balance potency with safety profiles.

Influence of Substituents on Receptor Binding Affinity and Selectivity

The substitution pattern on both the phenyl ring and the piperazine moiety of this compound derivatives significantly influences their binding affinity and selectivity for various neurotransmitter receptors. Modifications can tune the pharmacological profile of these compounds, directing their interaction towards specific receptor subtypes.

Research into N-phenylpiperazine derivatives has demonstrated that their affinity for receptors like the α1A-adrenoceptor is dependent on the presence of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand structure. rsc.orgresearchgate.net Molecular docking studies have identified key binding sites, such as specific amino acid residues (Asp106, Gln177, Ser188, Ser192, and Phe193), where interactions are driven by hydrogen bonds and electrostatic forces. rsc.orgresearchgate.net

In the context of dopamine receptors, structural variations in the aryl portion of N-phenylpiperazine analogs play a crucial role in D3 versus D2 receptor binding selectivity. mdpi.com Maintaining a specific N-phenylpiperazine portion while altering a connected benzamide moiety can shift affinity and selectivity, suggesting a bitopic binding mode where the N-phenylpiperazine moiety occupies the orthosteric binding site, and other parts of the molecule interact with a secondary binding site unique to the D3 subtype. mdpi.com

For nicotinic acetylcholine receptors (nAChRs), methyl substitution on the piperazine ring introduces chirality that leads to distinct selectivity profiles. nih.gov For instance, derivatives of phenyl piperazine (PP) have been studied for their activity with α7 and α9* nAChRs. The effects are tuned by side groups on the phenyl ring and different alkyl groups on the basic nitrogen. nih.govnih.gov Generally, compounds with dimethyl base groups show good activity for heteromeric receptors and homomeric α7 receptors, while α9 receptors are better activated by analogs with larger, asymmetrical alkyl groups on the base nitrogen. nih.gov

Furthermore, studies on 3-substituted piperazine derivatives have identified compounds with moderate affinity and considerable selectivity for sigma(σ1) receptors. nih.gov For example, the phenylacetamide derivative of a 3-substituted piperazine showed a Ki of 181 nM for the σ1 receptor. nih.gov Other research has shown that certain arylpiperazine derivatives can possess high affinity for serotonin receptors, such as 5-HT2C, with Ki values in the nanomolar range. nih.gov

Table 1: Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

| Compound/Derivative Class | Target Receptor(s) | Finding |

|---|---|---|

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | 5-HT1A, D2A, D3 | Affinities were in the nanomolar range, with the order of affinity being 5-HT1A > D2 > D3. nih.gov |

| (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | μ, δ, κ opioid receptors | Displayed low nanomolar potencies. ijrrjournal.com |

| Phenylacetamide of 3-substituted piperazine | Sigma-1 (σ1) | Showed moderate affinity with a Ki value of 181 nM. nih.gov |

| N'-cyanopicolinamidine derivative | 5-HT2C | Exhibited affinity in the nanomolar range (Ki = 21.4 nM) with weak or no affinity for 5-HT2A and 5-HT1A. nih.gov |

Correlation between Structural Modifications and Enzyme Inhibitory Potency

Structural modifications of the this compound scaffold have been explored to develop potent enzyme inhibitors for various therapeutic targets. The nature and position of substituents are critical in determining the inhibitory activity and selectivity of these derivatives.

In the field of oncology, phenylpiperazine derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation. One study focused on designing derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety as potential topoisomerase II (Topo II) inhibitors. nih.gov Molecular docking studies suggested these compounds could bind to the DNA-Topo II complex, a mechanism similar to established anticancer drugs. nih.gov Another study identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II cyclin-dependent kinase 2 (CDK2) inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the nanomolar range, comparable to the known inhibitor staurosporine. tandfonline.com

Phenylpiperazine derivatives have also been evaluated as tyrosinase inhibitors. A study of piperazine amides of benzoic and cinnamic acid derivatives found that a benzyl substituent on the piperazine ring led to important interactions within the enzyme's active site, explaining the higher potency of these compounds in monophenolase assays. nih.gov

Additionally, conjugates based on N-(substituted phenyl)-piperazine have been designed as antimycobacterial agents that selectively target and inhibit the DNA-dependent RNA polymerase enzyme of the pathogens. mdpi.com A key structural feature, the keto-enol functional moiety, is responsible for chelating Mg2+ ions located in the β'-subunit of the enzyme. mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Phenylpiperazine Derivatives

| Derivative Class | Target Enzyme | Key Structural Features for Activity | Potency (Example) |

|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II (Topo II) | Introduction of differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold. nih.gov | Cytotoxic activity comparable to doxorubicin. nih.gov |

| 3-(Piperazinylmethyl)benzofuran derivatives | Cyclin-dependent kinase 2 (CDK2) | Specific substitutions on the benzofuran and piperazine moieties. | IC50 = 40.91 nM for compound 9h. tandfonline.com |

| Benzoyl and Cinnamoyl Piperazine Amides | Tyrosinase (monophenolase activity) | Benzyl substituent on the piperazine. | pIC50 of 4.99 for the most potent compound. nih.gov |

| N-(substituted phenyl)-piperazine conjugates | Mycobacterial DNA-dependent RNA polymerase | Keto-enol functional moiety for Mg2+ chelation. mdpi.com | Effective against multi-drug resistant tuberculosis strains. mdpi.com |

Stereochemical Influence on Biological Activity and Efficacy

The introduction of a methyl group at the C3 position of the 1-phenylpiperazine core creates a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this position, as well as at other positions in more complex derivatives, can have a profound impact on biological activity and efficacy by altering how the molecule interacts with its chiral biological target, such as a receptor or enzyme. nih.gov

Research on methyl-substituted aryl piperazinium compounds has directly demonstrated the critical role of chirality in tuning receptor selectivity. nih.gov A study evaluating the impact of methyl substitution at either the C2 or C3 positions on the piperazine ring of an α9α10 agonist/α7 partial agonist found that the position and configuration of the methyl group had distinct effects. nih.gov Specifically, introducing a methyl group at the C3 position was detrimental to agonist selectivity and efficacy compared to substitution at the C2 position. nih.gov

The study further revealed that a 2R-chiral methyl group rendered the compound selective toward the α7 nAChR, whereas the corresponding 2S-chiral methyl group resulted in a bias toward activating α9 and α9α10 receptors. nih.gov This highlights how stereoisomers can exhibit not just different potencies but also divergent functional profiles at related receptor subtypes.

Similarly, investigations into opioid receptor ligands have shown stereochemical differentiation. The (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine enantiomer, along with its (3R) counterpart, displayed low nanomolar potencies at μ, δ, and κ opioid receptors, indicating that both stereoisomers can effectively interact with these targets. ijrrjournal.com

These findings underscore that the three-dimensional arrangement of atoms is a key determinant of the pharmacological properties of this compound derivatives. The specific orientation of the methyl group and other substituents dictates the precise fit within the binding pocket of a biological target, thereby influencing the resulting biological response.

Preclinical Biological Activity in Model Systems

In Vitro Cell-Based Assays for Anti-proliferative Activity in Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations typically involve in vitro cell-based assays to determine the anti-proliferative and cytotoxic effects on various human cancer cell lines.

One line of research involved the synthesis of novel arylpiperazine derivatives based on the structure of naftopidil, which is known to inhibit prostate cancer cell growth. mdpi.com These compounds were evaluated against prostate cancer cell lines (PC-3, LNCaP, and DU145) and compared to a non-cancer human prostate cell line (WPMY-1). nih.gov Several of these derivatives exhibited significant cytotoxic activities, with structure-activity relationship (SAR) analysis revealing that substituents on the phenyl group, such as methyl or fluoro groups at the ortho-position, resulted in strong cytotoxicity against LNCaP cells (IC50 < 5 μM). mdpi.com

Another study developed phenylpiperazine derivatives of 1,2-benzothiazine and tested their antiproliferative activity against the non-tumorigenic epithelial cell line MCF10A and the breast adenocarcinoma cell line MCF7. nih.gov One compound, BS230, showed promising antitumor activity with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards cancer cells than the standard chemotherapeutic drug doxorubicin. nih.gov

Furthermore, a series of methyl piperazine-incorporated phenyl benzamide and phenyl methanone derivatives were synthesized and tested against a panel of three cancer cell lines: A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). researchgate.net Many of the compounds showed promising activity, with one derivative demonstrating IC50 values of 5.71 μM against the A-549 cell line and 4.26 μM against the HCT-116 line, which was superior to the standard, gefitinib. researchgate.net

Table 3: Anti-proliferative Activity of Selected Phenylpiperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Key Finding(s) | IC50 Value (Example) |

|---|---|---|---|

| Naftopidil-based arylpiperazines | LNCaP, DU145 (Prostate) | Compounds with o-methyl or o-fluoro on the phenyl group showed strong cytotoxicity. mdpi.com | < 5 μM against LNCaP cells. mdpi.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast) | Compound BS230 showed stronger cytotoxicity towards MCF7 cells than doxorubicin after 48 and 72 hours. nih.gov | Not specified in text, compared to doxorubicin. nih.gov |

| Methyl piperazine phenyl benzamides | A-549 (Lung), HCT-116 (Colon) | Compound A-11 was more active than the standard drug gefitinib. researchgate.net | 5.71 µM (A-549), 4.26 µM (HCT-116). researchgate.net |

| 3-(Piperazinylmethyl)benzofuran derivatives | Panc-1 (Pancreatic), A-549 (Lung) | Showed promising antiproliferative activities and selectivity towards cancerous cells over normal fibroblasts. tandfonline.com | 1.71 µM (Compound 9h on Panc-1). tandfonline.com |

Acaricidal Activity in Arthropod Models

A significant body of research has focused on the synthesis and evaluation of phenylpiperazine derivatives as potent acaricides for controlling spider mites, which are major agricultural pests. nih.govjst.go.jpnih.gov A comprehensive study synthesized 33 novel phenylpiperazine derivatives and assessed their activity against several mite species, including the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri). nih.govnih.gov

The structure-activity relationship (SAR) was systematically investigated by modifying substituents at three key positions: the phenyl ring, the sulfur atom attached to the phenyl ring, and the second nitrogen atom of the piperazine ring. nih.gov

Influence of Phenyl Ring Substituents: The introduction of a fluorine atom at the 2-position of the benzene ring increased activity against T. urticae compared to the unsubstituted compound. nih.govsemanticscholar.org A cyano group at the same position was also found to be effective. nih.gov

Influence of N-Piperazine Substituents: 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives generally exhibited good acaricidal activity. nih.govjst.go.jpresearchgate.net Among various N-acyl derivatives, the acetyl derivative fully controlled T. urticae at a concentration of 3 ppm. nih.gov Elongating an N-alkyl chain to a butyl group led to decreased activity, while a bulkier benzyl group showed good activity. nih.gov

The most potent compound identified was 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine. jst.go.jpnih.gov This derivative demonstrated the highest level of activity against T. urticae and also provided a high level of control against T. kanzawai and P. citri. jst.go.jpnih.gov Further investigation showed that this compound was effective against both adult mites and their eggs. nih.govnih.gov

**Table 4: Acaricidal Activity of Phenylpiperazine Derivatives against *Tetranychus urticae***

| Compound/Substituent Modification | Concentration (ppm) | Mortality (%) |

|---|---|---|

| 2-Fluoro derivative (5-1) | 3 | 100% nih.gov |

| 2-Cyano derivative (5-4) | 3 | 100% nih.gov |

| N-Acetyl derivative (5-20) | 3 | 100% nih.gov |

| N-Trifluoromethylsulfonyl derivative | Not specified | Highest level of activity observed. jst.go.jpnih.gov |

Mortality data is often presented in graded scales in the source material; percentages are used here for clarity where specified. nih.gov

Modulation of Intestinal Permeation in Model Systems

Derivatives of 1-phenylpiperazine have been identified as potent chemical permeation enhancers, which are molecules that can transiently increase the permeability of the intestinal epithelium to improve the oral absorption of poorly absorbed drugs. nih.govacs.org The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier to screen and characterize these enhancers. sygnaturediscovery.com

A study examining a library of 13 phenylpiperazine derivatives assessed their efficacy and cytotoxicity in the Caco-2 model. nih.gov Efficacy was measured by the transport of the paracellular marker calcein. It was found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov In contrast, hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity. nih.gov

Several derivatives showed significant potential. Notably, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed lower toxicity than 1-phenylpiperazine while still potently enhancing permeability. nih.gov Two of the 13 derivatives were capable of enhancing the permeability of calcein over 100-fold. nih.gov

Further investigations using Caco-2 cells and isolated rat intestinal mucosae confirmed that 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) induced a concentration-dependent increase in the permeability of the paracellular marker [14C]-mannitol. ucd.ie The mechanism appears to involve multiple pathways, including interaction with 5-HT4 receptors and modulation of myosin-light chain kinase. ucd.ieucd.ie Interestingly, the pH of the enhancer solution was identified as a key parameter, with piperazine treatments at a pH between 9.2 and 9.6 ensuring noncytotoxic efficacy. acs.org

Table 5: Intestinal Permeation Enhancement by Phenylpiperazine Derivatives in Caco-2 Monolayers

| Derivative | Key Finding |

|---|---|

| 1-phenylpiperazine (PPZ) | Efficacious enhancer but can be cytotoxic at higher concentrations. ucd.ie |

| 1-methyl-4-phenylpiperazine (1-M-4-PPZ) | Displayed promising enhancement potential with little cytotoxicity at 10 mM. nih.govucd.ie |

| 1-(4-methylphenyl)piperazine (1-4-MPPZ) | Potent enhancer with lower toxicity than 1-phenylpiperazine. nih.gov Increased permeability of [14C]-mannitol and the peptide octreotide in rat mucosae. ucd.ie |

| 1-(4-hydroxyphenyl)piperazine | Significantly increased toxicity compared to 1-phenylpiperazine. nih.gov |

| 1-(4-aminophenyl)piperazine | Significantly increased toxicity compared to 1-phenylpiperazine. nih.gov |

Neuropharmacological Modulation in In Vitro and In Vivo Animal Models

The neuropharmacological profile of this compound and its derivatives has been a subject of scientific inquiry, with research focusing on their interactions with key neurotransmitter systems in the central nervous system. These investigations, conducted through both in vitro and in vivo animal models, have provided valuable insights into the potential mechanisms of action and behavioral effects of this class of compounds. The primary focus of this research has been on the serotonergic and dopaminergic systems, which are critically involved in the regulation of mood, cognition, and motor control.

In Vitro Studies: Receptor Binding Affinities

In vitro radioligand binding assays have been instrumental in elucidating the affinity of this compound derivatives for various serotonin (5-HT) and dopamine (D) receptors. These studies typically utilize cell membranes expressing specific receptor subtypes to measure the displacement of a radiolabeled ligand by the test compound, thereby determining its binding affinity (Ki).

Derivatives of this compound have demonstrated a notable affinity for several serotonin receptor subtypes. For instance, certain analogs show significant binding to 5-HT1A and 5-HT2A receptors. The interaction with these receptors is of particular interest as they are implicated in the modulation of anxiety, depression, and psychosis.

In addition to serotonergic receptors, these compounds have also been evaluated for their affinity for dopamine receptors. N-phenylpiperazine analogs have been shown to bind to D2 and D3 dopamine receptors. The D2-like dopamine receptor family plays a crucial role in motor control, motivation, and reward, and is a key target for antipsychotic medications. The ability of some N-phenylpiperazine benzamides to selectively bind to the D3 dopamine receptor subtype has been attributed to the interaction of the N-phenylpiperazine moiety with the orthosteric binding site and the benzamide portion with a secondary binding site unique to the D3 receptor nih.gov.

The following table summarizes the binding affinities (Ki, expressed in nM) of selected this compound derivatives for various serotonin and dopamine receptors, as reported in the scientific literature.

| Compound Derivative | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |

| 2-methoxyphenylpiperazine analog | - | - | Moderate Affinity | <10 |

| 2,3-dichlorophenylpiperazine analog | - | - | - | <10 (subnanomolar) |

| Phenylpiperazine analog | - | - | Moderate Affinity | <10 |

In Vivo Animal Models: Behavioral Pharmacology

Locomotor Activity:

Changes in spontaneous locomotor activity in rodents are a widely used indicator of a compound's stimulant or sedative properties, often linked to its effects on the dopaminergic and serotonergic systems. Studies have shown that while some piperazine derivatives, like l-benzylpiperazine, can increase locomotor activity, phenylpiperazine derivatives such as 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and meta-chlorophenylpiperazine (m-CPP) tend to decrease locomotor activity in a dose-dependent manner ovid.com. The hypolocomotion induced by m-CPP, for example, is thought to be mediated by its agonist activity at 5-HT2C receptors, although interactions with 5-HT1 receptors also play a role nih.gov.

Head-Twitch Response (HTR):